1-amino-4-nitro-1H-pyrrole-2-carboxamide
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Overview
Description
1-Amino-4-nitro-1H-pyrrole-2-carboxamide is a heterocyclic compound that features a pyrrole ring substituted with an amino group at position 1, a nitro group at position 4, and a carboxamide group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-nitro-1H-pyrrole-2-carboxamide typically involves the nitration of a pyrrole derivative followed by amination and carboxamidation. One common method starts with the nitration of 1H-pyrrole-2-carboxamide using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 4-nitro-1H-pyrrole-2-carboxamide is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-nitro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products:
Oxidation: 4-nitroso-1H-pyrrole-2-carboxamide.
Reduction: 1,4-diamino-1H-pyrrole-2-carboxamide.
Substitution: 1-substituted-4-nitro-1H-pyrrole-2-carboxamide derivatives.
Scientific Research Applications
1-Amino-4-nitro-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-amino-4-nitro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
1-Amino-4-nitrobenzene: Similar in structure but lacks the pyrrole ring, leading to different chemical properties and reactivity.
4-Nitro-1H-pyrrole-2-carboxamide: Lacks the amino group, resulting in different biological activity and chemical behavior.
1-Amino-2-nitro-1H-pyrrole: Differently substituted, leading to variations in reactivity and applications.
Uniqueness: 1-Amino-4-nitro-1H-pyrrole-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H6N4O3 |
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Molecular Weight |
170.13 g/mol |
IUPAC Name |
1-amino-4-nitropyrrole-2-carboxamide |
InChI |
InChI=1S/C5H6N4O3/c6-5(10)4-1-3(9(11)12)2-8(4)7/h1-2H,7H2,(H2,6,10) |
InChI Key |
BTBOEAHGYHVTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=C1[N+](=O)[O-])N)C(=O)N |
Origin of Product |
United States |
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